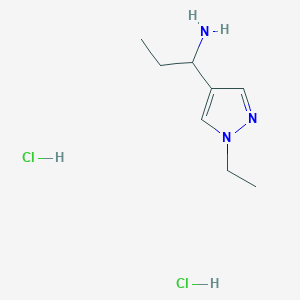
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
化学反応の分析
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- 1-(1-ethyl-1H-pyrazol-3-yl)propan-1-amine
- 1-(1-ethyl-1H-pyrazol-5-yl)propan-1-amine
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
生物活性
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, with the CAS number 1306603-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H16ClN3
- Molar Mass : 189.69 g/mol
- Physical Form : Powder
- Purity : Typically ≥ 95% .
Synthesis
The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with propanamine under controlled conditions. The resulting product is purified to achieve the desired purity level.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The results showed effective inhibition zones, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). For example, compounds derived from pyrazole structures were shown to reduce cell viability significantly, indicating their potential as anticancer agents .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in bacteria and cancer cells. The presence of the pyrazole ring enhances its interaction with biological targets, leading to the observed antimicrobial and anticancer effects .
Study on Antimicrobial Properties
In a comparative study involving several pyrazole derivatives, this compound was tested against common pathogens. The compound demonstrated an MIC range of 0.22 to 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Study on Anticancer Efficacy
A series of experiments evaluated the efficacy of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines significantly inhibited cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
Data Table: Biological Activity Overview
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBXMMUFCUJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















